Dxd - 1599440-33-1

Dxd

Catalog Number: EVT-266684
CAS Number: 1599440-33-1
Molecular Formula: C26H24FN3O6
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dxd (N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide) is a synthetic, small molecule compound classified as a topoisomerase I inhibitor. [] It plays a crucial role in scientific research, primarily for its use as a payload in antibody-drug conjugates (ADCs). [] In this context, Dxd is linked to a monoclonal antibody, allowing for targeted delivery to specific cancer cells. [] Once internalized, Dxd is released and exerts its cytotoxic effects. []

Future Directions
  • Optimization of ADC design: Researchers are continuously working to improve the linker technologies and antibody selection for Dxd-based ADCs to enhance their efficacy and safety profile. [, , ]
  • Exploration of new targets: Dxd can be conjugated to antibodies targeting various tumor-associated antigens. Future research may focus on identifying new targets to expand the clinical applications of Dxd-based ADCs. [, ]
  • Combination therapies: Preclinical studies have shown that Dxd-based ADCs can synergize with other cancer therapies, such as immune checkpoint inhibitors and PARP inhibitors. [, , ] Future clinical trials will evaluate the efficacy of these combination therapies in patients. [, , ]
  • Understanding mechanisms of resistance: Resistance to Dxd-based ADCs is inevitable, and understanding the underlying mechanisms is crucial for developing strategies to overcome resistance and improve treatment outcomes. [, ]

Exatecan

Relevance: Exatecan is the parent compound of deruxtecan (DXd). Deruxtecan is a derivative of exatecan with modifications that improve its stability, solubility, and tumor selectivity. Both compounds share the same mechanism of action, targeting topoisomerase I and inducing DNA damage. []

Deruxtecan (DXd)

Compound Description: Deruxtecan (DXd), also known as an exatecan derivative, is a potent topoisomerase I inhibitor. It acts by binding to the topoisomerase I-DNA complex and preventing the religation of DNA strands, leading to DNA damage and cell death. [, , , , , , , , , , , ] It exhibits high membrane permeability, enabling a bystander effect where it can diffuse from target cells to nearby cells, expanding its cytotoxic reach. []

Trastuzumab

Compound Description: Trastuzumab is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2). It binds to the extracellular domain of HER2, inhibiting its signaling and promoting antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis. [, , , , , ] Trastuzumab is a well-established therapeutic agent for HER2-positive cancers.

Relevance: Trastuzumab is the antibody component of trastuzumab deruxtecan (T-DXd). While both target HER2, T-DXd combines the HER2-targeting ability of trastuzumab with the potent cytotoxic activity of deruxtecan. [, , , , , , ]

Trastuzumab Emtansine (T-DM1)

Compound Description: Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate that combines trastuzumab with the microtubule inhibitor mertansine (DM1). Like trastuzumab, it targets HER2, but the conjugated DM1 delivers cytotoxic activity upon internalization into HER2-expressing cells. [, , ]

Datopotamab

Compound Description: Datopotamab is a humanized monoclonal antibody that specifically targets TROP2, a cell surface glycoprotein expressed on various tumor cells. [, , ]

Relevance: Datopotamab is the antibody component of datopotamab deruxtecan (Dato-DXd). Similar to trastuzumab in T-DXd, datopotamab in Dato-DXd serves as the targeting component, directing the DXd payload to TROP2-expressing tumor cells. [, , ]

Control IgG Antibody-DXd Conjugate (IgG-DXd)

Compound Description: This is a control ADC where a non-specific IgG antibody is conjugated to deruxtecan (DXd). It serves as a control for the target-specific effects of other DXd-based ADCs. [, , , ]

Relevance: IgG-DXd is structurally similar to deruxtecan (DXd) based ADCs like T-DXd and Dato-DXd. The key difference lies in the antibody component. While T-DXd and Dato-DXd utilize antibodies targeting specific tumor antigens (HER2 and TROP2, respectively), IgG-DXd uses a non-specific IgG antibody. This allows researchers to distinguish the effects of the DXd payload from those specifically mediated by target antigen binding. [, , , ]

Patritumab

Compound Description: Patritumab is a fully human monoclonal antibody that targets human epidermal growth factor receptor 3 (HER3). [, ]

Relevance: Patritumab serves as the targeting component of patritumab deruxtecan (HER3-DXd). It delivers DXd to HER3-expressing tumor cells, analogous to the function of trastuzumab and datopotamab in their respective DXd conjugates. [, ]

Afatinib

Compound Description: Afatinib is an irreversible pan-HER tyrosine kinase inhibitor (TKI). It blocks the activity of HER1 (EGFR), HER2, and HER4, inhibiting downstream signaling pathways involved in cell growth and proliferation. []

Relevance: Afatinib, when combined with trastuzumab deruxtecan (T-DXd), was found to enhance T-DXd efficacy in preclinical models of HER2-low gastric and lung tumors. The mechanism is thought to involve increased HER2 internalization induced by afatinib, leading to enhanced uptake of T-DXd and its payload, DXd. []

Neratinib

Compound Description: Neratinib is an irreversible pan-HER TKI that targets HER1, HER2, and HER4. [] Similar to afatinib, it inhibits HER signaling, leading to decreased cell proliferation.

Relevance: Neratinib, along with trastuzumab deruxtecan (T-DXd), increased HER2 internalization in preclinical studies of HER2-low cell lines. This suggests a potential for synergy similar to that observed with afatinib and T-DXd. []

Lapatinib

Compound Description: Lapatinib is a reversible TKI that inhibits both HER2 and EGFR (HER1). [, ]

Relevance: Unlike the irreversible TKIs afatinib and neratinib, lapatinib was found to increase surface HER2 levels in HER2-low cell lines. This suggests that lapatinib may not enhance trastuzumab deruxtecan (T-DXd) efficacy through increased internalization. []

Tucatinib

Compound Description: Tucatinib is a highly selective, reversible TKI that specifically targets HER2. [, ]

Relevance: Similar to lapatinib, tucatinib, in preclinical studies, led to higher surface HER2 levels and did not show enhanced antitumor activity when combined with trastuzumab deruxtecan (T-DXd) in HER2-low models. []

Olaparib

Compound Description: Olaparib is a PARP1/2 inhibitor. It prevents PARP enzymes from repairing DNA damage, leading to increased cell death, particularly in cells with defects in homologous recombination. [, ]

Relevance: Olaparib, in combination with trastuzumab deruxtecan (T-DXd), showed enhanced antitumor activity in preclinical models of HER2-positive and HER2-low breast cancers, regardless of homologous recombination deficiency status. The mechanism is thought to involve blocking PARP-mediated repair of topoisomerase I cleavage complexes (TOP1cc) induced by DXd. []

Sacituzumab Govitecan (SG)

Compound Description: Sacituzumab govitecan (SG) is an antibody-drug conjugate targeting Trop-2, a cell surface glycoprotein often overexpressed in various cancers. The antibody component, sacituzumab, delivers the topoisomerase I inhibitor payload, SN-38, a metabolite of irinotecan, specifically to Trop-2 expressing cells. [, ]

Relevance: SG shares a similar mechanism of action with deruxtecan (DXd)-based ADCs as both utilize topoisomerase I inhibitors as payloads. They differ in their targeting antibodies. SG targets Trop-2 with sacituzumab, while T-DXd targets HER2 with trastuzumab. The choice of which ADC to use depends on the expression of the target antigen (Trop-2 or HER2) in the tumor. [, ]

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor. It is a prodrug that is converted to its active metabolite, SN-38, in the body. SN-38 exerts its cytotoxic effects by binding to topoisomerase I and preventing DNA religation, leading to DNA breaks and cell death. []

Relevance: Irinotecan and deruxtecan (DXd) are both topoisomerase I inhibitors, sharing a similar mechanism of action. [] While irinotecan is used as a single agent, DXd is primarily used as a payload in ADCs, leveraging its potency for targeted delivery.

Overview

Dxd, or deruxtecan, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It is primarily associated with Trastuzumab deruxtecan, an ADC designed to treat HER2-positive breast cancer. This compound combines the targeting ability of a monoclonal antibody with the cytotoxic properties of deruxtecan, aiming to deliver chemotherapy directly to cancer cells while sparing healthy tissue.

Source and Classification

Deruxtecan is classified as a topoisomerase inhibitor and falls under the category of organic compounds, specifically carboxylic acids and their derivatives. It is derived from camptothecin, a natural alkaloid known for its anticancer properties. The chemical structure of deruxtecan allows it to disrupt DNA replication in cancer cells, leading to cell death.

Synthesis Analysis

Methods

Deruxtecan synthesis involves several steps, including the modification of camptothecin derivatives to enhance their therapeutic efficacy and solubility. The synthesis process typically includes:

  1. Starting Material Preparation: Camptothecin is used as a starting material.
  2. Chemical Modifications: Various chemical reactions are performed to introduce functional groups that improve solubility and stability.
  3. Linker Attachment: The active drug is linked to a monoclonal antibody through a cleavable linker, allowing selective release within target cells.

Technical Details

The synthesis process can be complex due to the need for precise control over reaction conditions and purification steps. For example, the integration of a maleimide tetrapeptide linker is crucial for ensuring that the drug is released only after internalization by the target cell.

Molecular Structure Analysis

Structure

Deruxtecan has a molecular weight of approximately 493.484 Da. Its structure consists of a camptothecin core modified with specific substituents that enhance its potency and selectivity as an ADC component.

Data

The molecular formula for deruxtecan is C22H27N3O6C_{22}H_{27}N_{3}O_{6}, indicating the presence of multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Deruxtecan undergoes various chemical reactions during its mechanism of action, particularly in relation to DNA topoisomerase I inhibition. The primary reaction involves:

  • Covalent Binding: Deruxtecan forms covalent bonds with the enzyme topoisomerase I, stabilizing the DNA-enzyme complex and preventing DNA re-ligation.

Technical Details

This action leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells. The specificity of deruxtecan for HER2-positive cells enhances its therapeutic index compared to traditional chemotherapeutics.

Mechanism of Action

Process

The mechanism by which deruxtecan exerts its effects involves several key steps:

  1. Targeting: The monoclonal antibody component binds specifically to HER2 receptors on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release: The linker is cleaved within the cell, releasing deruxtecan.
  4. DNA Interaction: Free deruxtecan interacts with topoisomerase I, leading to DNA damage.

Data

Clinical studies have demonstrated that ADCs incorporating deruxtecan show significant antitumor activity in HER2-positive cancers, with improved safety profiles compared to traditional chemotherapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Deruxtecan is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents and low solubility in water.

Chemical Properties

  • Stability: Deruxtecan is stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: Its activity can be influenced by pH levels, impacting its efficacy in different biological environments.

Relevant data indicate that deruxtecan has low potential for bioaccumulation based on log Dow values being less than 3 .

Applications

Dxd has significant applications in oncology as part of antibody-drug conjugates targeting HER2-positive tumors. Its use has been validated in clinical settings for treating metastatic breast cancer and other solid tumors expressing HER2. Ongoing research aims to expand its application across various malignancies and improve its formulation for better therapeutic outcomes .

Properties

CAS Number

1599440-33-1

Product Name

Dxd

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide

Molecular Formula

C26H24FN3O6

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1

InChI Key

PLXLYXLUCNZSAA-QLXKLKPCSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Solubility

Soluble in DMSO

Synonyms

DXD; Exatecan derivative; DX-8951 derivative; DX-8951; DX8951; Trastuzumab Deruxtecan (DS-8201a).

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.